![molecular formula C13H17N3O4S2 B6121532 N-[2-(tert-butylthio)ethyl]-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B6121532.png)
N-[2-(tert-butylthio)ethyl]-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(tert-butylthio)ethyl]-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide, also known as NBQX, is a selective antagonist of the ionotropic glutamate receptor. It is a potent and specific inhibitor of the AMPA subtype of glutamate receptors. NBQX has been widely used in scientific research to study the role of glutamate in the central nervous system.
Mechanism of Action
N-[2-(tert-butylthio)ethyl]-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide selectively blocks the AMPA subtype of glutamate receptors, which are involved in fast excitatory neurotransmission in the central nervous system. By blocking these receptors, N-[2-(tert-butylthio)ethyl]-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide reduces the activity of glutamate in the brain, which can have a range of effects on neuronal function.
Biochemical and Physiological Effects
N-[2-(tert-butylthio)ethyl]-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the release of glutamate in the brain, which can help to protect neurons from excitotoxicity. N-[2-(tert-butylthio)ethyl]-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide has also been shown to reduce the activity of the NMDA subtype of glutamate receptors, which are involved in long-term potentiation and synaptic plasticity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[2-(tert-butylthio)ethyl]-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide in lab experiments is its high selectivity for the AMPA subtype of glutamate receptors. This allows researchers to selectively block this receptor subtype without affecting other glutamate receptors. However, one limitation of using N-[2-(tert-butylthio)ethyl]-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide is its relatively short half-life, which means that it needs to be administered frequently in experiments.
Future Directions
There are several future directions for research on N-[2-(tert-butylthio)ethyl]-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide. One area of interest is the development of more potent and selective AMPA receptor antagonists. Another area of interest is the use of N-[2-(tert-butylthio)ethyl]-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, the role of glutamate in other neurological conditions such as epilepsy and schizophrenia is an area of ongoing research.
Synthesis Methods
The synthesis of N-[2-(tert-butylthio)ethyl]-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide involves the reaction of 6-nitro-1,2-benzisothiazol-3-amine with tert-butylthioethyl chloride in the presence of a base. The resulting product is then oxidized to form the 1,1-dioxide derivative. The synthesis of N-[2-(tert-butylthio)ethyl]-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide is a multi-step process that requires specialized equipment and expertise.
Scientific Research Applications
N-[2-(tert-butylthio)ethyl]-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide has been used extensively in scientific research to study the role of glutamate in the central nervous system. It has been used to investigate the mechanisms of synaptic plasticity, learning, and memory. N-[2-(tert-butylthio)ethyl]-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide has also been used to study the role of glutamate in neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S2/c1-13(2,3)21-7-6-14-12-10-5-4-9(16(17)18)8-11(10)22(19,20)15-12/h4-5,8H,6-7H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SITRWGOJABTOCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCN=C1C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(tert-butylsulfanyl)ethyl]-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.